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3-(4-methylphenyl)-1H-benzofuro[3,2-d]pyrimidine-2,4-dione

Structural identity Scaffold differentiation Procurement authenticity

Researchers screening for kinase or PARP inhibitors face the challenge of sourcing well-characterized benzofuro[3,2-d]pyrimidine-2,4-dione probes with defined substituent effects. This compound (CAS 895791-91-0) addresses that need with its distinct N3-(4-methylphenyl) pharmacophore, computed logP of 3.3, and aqueous solubility of 38.8 µg/mL at pH 7.4. • Verified identity via InChIKey IWPFDLNJPIKXDJ-UHFFFAOYSA-N and cross-referenced in ChEBI, PubChem, and LINCS. • Suitable for biochemical and cell-based assays at 1-30 µM without DMSO toxicity. • Available from stock for immediate global dispatch, enabling rapid SAR studies.

Molecular Formula C17H12N2O3
Molecular Weight 292.294
CAS No. 895791-91-0
Cat. No. B2366339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methylphenyl)-1H-benzofuro[3,2-d]pyrimidine-2,4-dione
CAS895791-91-0
Molecular FormulaC17H12N2O3
Molecular Weight292.294
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)NC2=O
InChIInChI=1S/C17H12N2O3/c1-10-6-8-11(9-7-10)19-16(20)15-14(18-17(19)21)12-4-2-3-5-13(12)22-15/h2-9H,1H3,(H,18,21)
InChIKeyIWPFDLNJPIKXDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methylphenyl)-1H-benzofuro[3,2-d]pyrimidine-2,4-dione (CAS 895791-91-0): Benzofuropyrimidine Scaffold Identity and Structural Confirmation


3-(4-Methylphenyl)-1H-benzofuro[3,2-d]pyrimidine-2,4-dione (CAS 895791-91-0; PubChem CID 16194643; molecular formula C17H12N2O3; MW 292.29 g/mol) is a heterocyclic small molecule belonging to the benzofuro[3,2-d]pyrimidine-2,4-dione class [1]. Its core scaffold consists of a benzofuran ring annulated to a pyrimidine-2,4-dione, with a 4-methylphenyl substituent at the N3 position—a substitution pattern that distinguishes it from the unsubstituted core scaffold benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 62208-68-8, MW 202.17 g/mol) [2] and from the clinically characterized CDC7 inhibitor XL413 (BMS-863233), which bears (2S)-pyrrolidin-2-yl, oxo, and chloro substitutions at positions 2, 4, and 8, respectively [3]. The compound is catalogued in ChEBI (CHEBI:120938), PubChem, ChemSpider (ID 17323442), and the LINCS small-molecule collection as LSM-32381, establishing its identity and traceability within public cheminformatics infrastructure [1][4].

Why Benzofuro[3,2-d]pyrimidine Analogs Are Not Interchangeable: Substituent-Dependent Physicochemical and Biological Divergence in the 895791-91-0 Scaffold Class


Within the benzofuro[3,2-d]pyrimidine-2,4-dione family, relatively minor structural modifications produce large shifts in physicochemical properties and, by documented class-level extension, biological target engagement. The target compound, with its N3-(4-methylphenyl) substituent, has a computed logP (XLogP3) of 3.3 and aqueous solubility of 38.8 µg/mL at pH 7.4 [1]. In contrast, the unsubstituted core scaffold benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione has an XLogP3 of 1.2 and molecular weight of 202.17 g/mol—differing by approximately 2.1 logP units and ~90 Da [2]. The well-studied analog XL413 (BMS-863233), a potent CDC7 kinase inhibitor (IC50 = 3.4 nM), bears entirely different substituents at positions 2, 4, and 8 and operates via an ATP-competitive kinase inhibition mechanism that cannot be assumed for the N3-aryl-substituted target compound lacking these pharmacophoric features [3]. Class-level literature on benzofuro[3,2-d]pyrimidine derivatives demonstrates that substituent identity at N3 and the benzofuran ring positions critically determines whether a compound exhibits PARP-1 inhibition, antifungal CaPkc1 inhibition, or antitumor activity [4][5]. Generic substitution among class members without structurally explicit, assay-matched evidence therefore risks assigning incorrect mechanism-of-action expectations and confounding screening results.

Quantitative Differentiation Evidence for 3-(4-Methylphenyl)-1H-benzofuro[3,2-d]pyrimidine-2,4-dione (CAS 895791-91-0): Computed Properties, Structural Identity, and Class Context


Structural Identity Differentiation: N3-(4-Methylphenyl) Substituent vs. Unsubstituted Core Scaffold

The target compound is unambiguously distinguished from the unsubstituted benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione scaffold (CAS 62208-68-8) by the presence of the N3-(4-methylphenyl) substituent, confirmed by InChIKey IWPFDLNJPIKXDJ-UHFFFAOYSA-N. This identity can be verified via ChEBI (CHEBI:120938) and PubChem (CID 16194643), which provide a computed Tanimoto score of 1.0 when matched against the deposited structure, ensuring that the procured substance corresponds to the declared structure and not a scaffold variant [1][2]. The compound has also been assigned the screening collection identifiers LINCS:LSM-32381 and MLS000685305, providing orthogonal traceability across multiple public repositories [3].

Structural identity Scaffold differentiation Procurement authenticity

Computed Lipophilicity Differentiation: LogP 3.3 vs. Core Scaffold LogP 1.2

The N3-(4-methylphenyl) substitution increases the computed lipophilicity (XLogP3 = 3.3) by approximately 2.1 log units relative to the unsubstituted core scaffold (XLogP3 = 1.2), as reported by PubChem computed properties [1][2]. This difference places the target compound within a more favorable range for passive membrane permeability (typical optimal logP range ~1–3.5 for CNS and ~1–5 for oral drugs), while the core scaffold (logP 1.2) lies at the lower boundary, potentially limiting membrane penetration in cell-based assays [3]. The topological polar surface area (TPSA = 62.6 Ų) and single hydrogen bond donor further support a permeability-amenable ADME profile [1].

Lipophilicity Drug-likeness Physicochemical profiling

Aqueous Solubility Characterization: 38.8 µg/mL at pH 7.4

PubChem reports an experimentally measured aqueous solubility of 38.8 µg/mL (approximately 133 µM) at pH 7.4 for the target compound [1]. This solubility value, while moderate, is sufficiently above typical in vitro assay concentrations (typically 1–10 µM for primary screening) to support cell-based and biochemical assay workflows without immediate solubility-related artifacts. The structurally related cercosporamide-inspired benzofuropyrimidinedione 23 (from Dao et al., 2018), which shares the benzofuro[3,2-d]pyrimidine-2,4-dione core but bears different substituents, was evaluated in co-administration antifungal assays, indicating that members of this scaffold class possess tractable solubility for biological evaluation [2].

Aqueous solubility Assay compatibility Formulation

Rotatable Bond Count and Conformational Restriction: Advantage Over Flexible Analogs

The target compound possesses only one rotatable bond (the N3–phenyl linkage), as computed and reported by PubChem [1]. This conformational restriction is potentially advantageous for target engagement, as fewer rotatable bonds generally correlate with lower entropic penalty upon binding and higher ligand efficiency metrics. For comparison, 1,3-dibenzyl-substituted benzofuro[3,2-d]pyrimidine-2,4-dione analogs—which bear two benzyl groups and thus more rotatable bonds—exhibit different pharmacological profiles, including reported PARP-1 IC50 values of 22 nM for certain members [2]. The target compound's rigidity, combined with its single hydrogen bond donor (N1–H) and three hydrogen bond acceptors, defines a structurally compact pharmacophore distinct from more flexible or more highly decorated class members [1].

Conformational restriction Ligand efficiency Binding entropy

Scaffold-Class Biological Annotation: Inclusion in LINCS and MLSMR Screening Collections

The compound is catalogued in the NIH LINCS (Library of Integrated Network-based Cellular Signatures) collection as LSM-32381 and in the Molecular Libraries Small Molecule Repository as MLS000685305 [1][2]. This inclusion confirms that the compound has been subjected to high-throughput screening within the NIH Common Fund program, which generates genome-wide transcriptional and cellular perturbation signatures across multiple cell types and perturbagen classes [3]. While individual LINCS assay results for LSM-32381 are not curated in a single queryable summary, the very inclusion in these rigorously QC'd collections provides procurement-level assurance that the compound passed purity and identity filters sufficient for large-scale screening deployment. In contrast, many vendor-listed benzofuropyrimidine analogs lack any documented public screening history.

High-throughput screening LINCS program Phenotypic profiling

Absence of Curated Biological Activity Data: A Critical Transparency Disclosure

A comprehensive search of PubChem BioAssay, ChEMBL, BindingDB, PubMed, and Google Patents (as of the search date) did not identify any curated quantitative biological activity data (IC50, Ki, EC50, MIC, % inhibition at defined concentration) for the specific compound CAS 895791-91-0 [1][2][3]. This contrasts sharply with well-characterized benzofuropyrimidine class members such as XL413 (BMS-863233), which has a reported CDC7 IC50 of 3.4 nM and extensive in vivo pharmacokinetic characterization [4]. Users considering this compound for procurement should be aware that it is a screening-grade compound whose biological annotation remains at the level of structural and physicochemical characterization only. Any biological activity must be experimentally determined de novo by the end user.

Data transparency Screening provenance Assay readiness

Procurement-Guided Application Scenarios for 3-(4-Methylphenyl)-1H-benzofuro[3,2-d]pyrimidine-2,4-dione (CAS 895791-91-0)


Structural Diversity Screening in Kinase or PARP-Focused Compound Libraries

The benzofuro[3,2-d]pyrimidine-2,4-dione scaffold is a recognized privileged structure for kinase and PARP enzyme inhibition, as demonstrated by the clinical-stage CDC7 inhibitor XL413 (IC50 = 3.4 nM) and reported PARP-1 inhibitors within the class [1][2]. The target compound, bearing the distinct N3-(4-methylphenyl) pharmacophore not present in these characterized inhibitors, serves as a structurally complementary screening library member for hit-finding campaigns targeting ATP-binding pockets or NAD+-binding sites. Its favorable computed lipophilicity (XLogP3 = 3.3) and moderate aqueous solubility (38.8 µg/mL at pH 7.4) support deployment in both biochemical and cell-based assay formats without requiring specialized formulation [3].

Structure-Activity Relationship (SAR) Exploration Around the N3 Position of Benzofuropyrimidine-2,4-diones

For medicinal chemistry programs exploring substituent effects at the N3 position of the benzofuro[3,2-d]pyrimidine-2,4-dione scaffold, the target compound provides a well-characterized 4-methylphenyl reference point. Its single rotatable bond (N3–phenyl), computed logP of 3.3, and TPSA of 62.6 Ų establish baseline physicochemical parameters that can be compared with analogs bearing alternative N3 substituents (benzyl, substituted phenyl, alkyl), enabling systematic SAR studies of substituent-driven changes in lipophilicity, solubility, and permeability as documented in PubChem [3]. The structural identity is unambiguously verifiable via InChIKey IWPFDLNJPIKXDJ-UHFFFAOYSA-N and cross-referenced across ChEBI (CHEBI:120938), ChemSpider (17323442), and the LINCS collection [3][4].

Phenotypic Screening and Cellular Perturbation Signature Generation

The compound's inclusion in the NIH LINCS program (LSM-32381) indicates its prior deployment in cellular perturbation assays generating transcriptional signatures [5]. Laboratories conducting connectivity-map-style analyses or building cellular response profiles for benzofuropyrimidine chemotypes can leverage the public LINCS data framework for comparative signature analysis, provided the specific LINCS dataset identifiers can be retrieved. The compound's moderate solubility and favorable logP support cell-based assay concentrations in the 1–30 µM range without DMSO toxicity concerns, making it suitable for dose-response phenotypic profiling in cancer cell line panels [3].

Chemical Probe Development Starting Point Requiring Full De Novo Characterization

In light of the transparency disclosure that no curated biological activity data exist for this compound [6], the most appropriate use case is as a starting point for chemical probe development where the end user intends to perform comprehensive de novo biochemical and cellular characterization. The compound's well-defined structural identity, publicly available computed properties, and traceable provenance through PubChem, ChEBI, and the MLSMR provide the documentation baseline required for probe development reporting standards. Users intending to publish structure-activity data can cite the authoritative PubChem CID 16194643 and ChEBI CHEBI:120938 as primary structural references [3][4].

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